Tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Attachment of the Tert-butyl Carbamate Group: The tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine and oxazole derivatives.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-ethyl-1,2-oxazol-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-methyl-1,2-thiazol-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl carbamate group also provides steric protection, enhancing the compound’s stability and making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-10-9-11(14-19-10)15-5-7-16(8-6-15)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOMIIBCFIJBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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